l-Arctigenin

Description

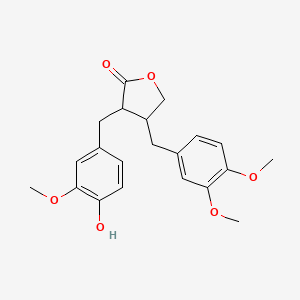

Structure

3D Structure

Properties

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWVSMVXKMHKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for L Arctigenin Isolation and Structural Elucidation

Advanced Extraction and Purification Techniques of l-Arctigenin from Plant Matrices

The initial step in obtaining this compound involves its extraction from the plant matrix, which is often rich in a complex mixture of phytochemicals. Following extraction, a series of purification steps are employed to isolate the target compound.

Chromatography is a cornerstone of natural product isolation, and several techniques are applied for the purification of this compound.

Polyamide column chromatography is an effective method for the initial fractionation of crude plant extracts to isolate lignans (B1203133) like this compound. In a study involving the leaves of Arctium lappa L. (burdock), a crude extract obtained with 80% methanol (B129727) was first partitioned between water and chloroform (B151607). The aqueous phase was then subjected to a polyamide glass column. A fraction eluted with 100% methanol was found to contain arctiin (B1665604) and arctigenin (B1665602). researchgate.netcapes.gov.brnih.govcapes.gov.brresearchgate.net This method serves as a preliminary purification step, enriching the lignan (B3055560) content for further refinement. researchgate.net

Following initial fractionation, semi-preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the fine purification of this compound. mdpi.com This method offers high resolution and efficiency in separating structurally similar compounds.

In one instance, after polyamide column chromatography of a burdock leaf extract, the concentrated fraction containing arctiin and this compound was further purified using semi-preparative HPLC. researchgate.netcapes.gov.brnih.govresearchgate.net The identity of the isolated compounds was confirmed by comparing their retention times and UV and ESI-MS spectra with authentic standards. researchgate.netcapes.gov.brnih.gov

Researchers have successfully used semi-preparative HPLC with a reverse-phase C18 column to isolate lignans, often employing mobile phases consisting of acetonitrile-water or methanol-water mixtures in varying proportions. mdpi.com For instance, the isolation of arctigenin from the seeds of Arctium lappa L. was achieved using preparative and semi-preparative chromatography. mdpi.com The addition of a small amount of acid, such as formic acid, to the mobile phase can improve the peak resolution for compounds with hydroxyl groups. mdpi.com

| HPLC System Component | Description |

| Column | Typically a reverse-phase C18 column is used. mdpi.com |

| Mobile Phase | Common mobile phases include acetonitrile-water or methanol-water mixtures. Gradient elution is often employed for complex samples. mdpi.com |

| Detector | A UV-VIS detector is commonly used, with monitoring at wavelengths such as 254 nm or 280 nm. mdpi.com |

| Mode | Both isocratic and gradient elution modes can be utilized depending on the complexity of the mixture. mdpi.com |

Automatic Flash Preparation Chromatography (AFPC) is a rapid and efficient technique for the purification of natural products. teledynelabs.comiconsci.comphenomenex.comavantorsciences.com This method utilizes a pump to force the mobile phase through a column packed with a stationary phase, allowing for faster separations than traditional gravity chromatography. phenomenex.com

In a notable application, this compound was successfully isolated and purified from a crude extract of Saussurea medusa Maxim. using AFPC. researchgate.net The separation was achieved with a gradient elution of petroleum ether and acetone. researchgate.net The purity of the isolated this compound was determined to be 99.371% by HPLC analysis. researchgate.net The structure was subsequently confirmed by single-crystal X-ray diffraction. researchgate.net

Key Features of AFPC in this compound Isolation

| Parameter | Details from Saussurea medusa Maxim. Isolation |

| Mobile Phase | Gradient elution with petroleum ether and acetone. researchgate.net |

| Purity Achieved | 99.371% as determined by HPLC. researchgate.net |

| Structural Confirmation | Single-crystal X-ray diffraction. researchgate.net |

Centrifugal Partition Chromatography (CPC), also known as Counter-Current Chromatography (CCC), is a liquid-liquid separation technique that avoids the use of solid stationary supports. gilson.com This method relies on the partitioning of solutes between two immiscible liquid phases, with one phase held stationary by a centrifugal field while the other is pumped through. frontiersin.org CPC is particularly advantageous for separating lignans from complex mixtures. frontiersin.orgnih.govtandfonline.com

While direct studies on this compound isolation using CPC were not found in the provided search results, the technique has been successfully applied to isolate other lignans. For example, sesamin (B1680957) and sesamolin (B1680958) were recovered from sesame oil with purities higher than 95% using CPC. frontiersin.org Similarly, a two-step CPC process was used to separate lignans from maritime pine knots. nih.gov The selection of an appropriate biphasic solvent system is critical for successful separation in CPC. frontiersin.orgnih.gov

Enzyme-assisted extraction is an innovative approach to increase the yield of specific target compounds from plant materials. This method often involves the use of enzymes to break down cell walls or convert precursor compounds into the desired molecule.

A novel method for preparing this compound directly from the fruits of Arctium lappa L. involved the use of β-D-glucosidase. nih.govnih.gov This enzyme hydrolyzes the glycosidic bond in arctiin, converting it to this compound. nih.gov The process was optimized by investigating factors such as enzyme concentration, ultrasound time, and extraction temperature. nih.govnih.gov

The optimal conditions were found to be an enzyme concentration of 1.4%, an ultrasound time of 25 minutes, and an extraction temperature of 45°C. nih.govnih.gov Under these conditions, the yield of this compound reached 6.39%, which was a 28.15% increase compared to extraction without enzymatic treatment. nih.govnih.gov This demonstrates that enzyme-assisted extraction can be a highly effective strategy for enhancing the production of this compound. nih.gov

Optimized Parameters for Enzyme-Assisted Extraction of this compound

| Parameter | Optimal Condition |

| Enzyme | β-D-Glucosidase nih.govnih.gov |

| Enzyme Concentration | 1.4% nih.govnih.gov |

| Ultrasound Time | 25 minutes nih.govnih.gov |

| Extraction Temperature | 45°C nih.govnih.gov |

| Resulting Yield | 6.39% nih.govnih.gov |

Organic Solvent Extraction Methods

The isolation of this compound from plant sources, such as the leaves and roots of Arctium lappa L. (burdock) or Saussurea medusa, is fundamentally reliant on organic solvent extraction. researchgate.netuobaghdad.edu.iqresearchgate.net The choice of solvent is critical and is often guided by the polarity of this compound and the desire to minimize the co-extraction of interfering substances.

Commonly employed solvents include methanol, ethanol, and chloroform. researchgate.neteuropa.eumdpi.com For instance, a widely used method involves the extraction of burdock leaves with 80% methanol. researchgate.netuobaghdad.edu.iq Following the initial extraction, a partitioning step is often introduced. The crude extract's aqueous phase can be partitioned against a non-polar solvent like chloroform to remove lipophilic substances such as chlorophylls. researchgate.net In some procedures, powdered plant material is first treated with an ammonia (B1221849) solution before extraction with chloroform. cas.cn

Further purification often involves chromatographic techniques. Polyamide column chromatography is a notable method where the extract is fractionated, and the fraction containing this compound is eluted with a solvent like 100% methanol. researchgate.netnih.gov Other techniques include automatic flash preparation chromatography with a gradient elution of petroleum ether and acetone. researchgate.netcas.cnacademicjournals.orgcas.cn The selection of the extraction and purification strategy is crucial for obtaining this compound of sufficient purity for subsequent structural and quantitative analysis, while aiming to reduce the use of toxic organic solvents. researchgate.net

Rigorous Spectroscopic and Diffraction Techniques for this compound Structural Confirmation

Once isolated, the definitive identification of this compound requires the application of sophisticated analytical techniques that probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. nih.govmdpi.comglycopedia.eu Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the aromatic protons on the two 1,3,4-trisubstituted benzene (B151609) rings are observed. nih.gov Additionally, distinct signals for the methoxyl groups are readily identifiable. nih.gov The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon of the lactone ring, the aromatic carbons, and the methoxyl carbons. nih.gov

To unambiguously assign these signals and thus confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.com These include Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govmdpi.com These advanced techniques reveal correlations between protons and carbons, allowing for the precise piecing together of the molecular structure. The process of sequential assignment using such experiments is a standard procedure in determining the structure of complex organic molecules like this compound. uzh.chsoton.ac.uk

Single Crystal X-ray Diffraction for Definitive Molecular Structure

For an unequivocal determination of the three-dimensional structure of this compound, single crystal X-ray diffraction is the gold standard. researchgate.netcas.cnacademicjournals.orgcas.cnresearchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive picture of the molecule's conformation in the solid state.

Studies have shown that this compound crystallizes in the orthorhombic system. researchgate.netcas.cnacademicjournals.orgcas.cnnih.gov The crystal structure reveals a dibenzylbutyrolactone skeleton where the two aromatic rings are inclined at a significant dihedral angle to each other. nih.gov The lactone ring itself typically adopts an envelope conformation. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds. cas.cnnih.gov The data obtained from single crystal X-ray diffraction, including unit cell dimensions and space group, provide the ultimate confirmation of the structural assignment made by other spectroscopic methods. researchgate.netcas.cnacademicjournals.orgcas.cn

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₁H₂₄O₆ | nih.gov |

| Molecular Weight | 372.40 | nih.gov |

| Crystal System | Orthorhombic | researchgate.netcas.cnnih.gov |

| Space Group | P2₁/n or P2(1)2(1)2(1) | researchgate.netcas.cn |

| a (Å) | 9.4845 (19) - 9.5649 (11) | researchgate.netcas.cnnih.gov |

| b (Å) | 10.065 (2) - 10.0929 (12) | researchgate.netcas.cnnih.gov |

| c (Å) | 19.915 (4) - 20.133 (2) | researchgate.netcas.cnnih.gov |

| α, β, γ (°) | 90 | researchgate.netcas.cn |

| Volume (ų) | 1901.2 (7) - 1943.6 (4) | researchgate.netnih.gov |

| Z (molecules/unit cell) | 4 | researchgate.netcas.cnnih.gov |

Mass Spectrometry (MS) Applications in Compound Identification (e.g., HPLC-ESI/MS)

Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a powerful technique for the identification and confirmation of this compound. researchgate.netnih.govresearchgate.netresearchgate.net HPLC-ESI/MS, which stands for High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, is frequently employed. researchgate.netnih.govmdpi.com

In this method, the HPLC system separates the components of a mixture, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that allows for the generation of intact molecular ions, which is crucial for determining the molecular weight of the compound. elementlabsolutions.comchromatographyonline.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). farmaciajournal.com For this compound, the detection of a pseudomolecular ion corresponding to its molecular weight confirms its presence. researchgate.net

Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. researchgate.netnih.gov In this approach, the molecular ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. researchgate.net Both positive and negative ion modes can be utilized in ESI-MS to obtain comprehensive data. researchgate.netmdpi.comnih.gov

Quantitative Analytical Methods for this compound Purity and Content Determination

Beyond identification, it is often necessary to determine the exact amount of this compound in a sample, whether it be a purified substance or a complex plant extract.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of this compound. researchgate.netcas.cnnih.govresearchgate.net The method is valued for its precision, accuracy, and sensitivity. researchgate.netpensoft.net A typical HPLC system for this purpose consists of a pump, an injector, a column, a detector (commonly a UV or photodiode array detector), and a data processing unit. cas.cnejgm.co.uk

The separation is achieved on a stationary phase, often a C18 column, with a mobile phase tailored to achieve good resolution of this compound from other components. cas.cnresearchgate.net A common mobile phase is a mixture of methanol and water, sometimes with the addition of an acid like formic acid to improve peak shape. cas.cnresearchgate.netresearchgate.net The detection wavelength is typically set around 210 nm or 280 nm, where this compound exhibits UV absorbance. cas.cnresearchgate.net

For quantification, a calibration curve is constructed by analyzing standard solutions of this compound at known concentrations. nih.govjasco-global.com The peak area of this compound in a sample is then compared to this calibration curve to determine its concentration. jasco-global.com The method must be validated to ensure its reliability, which involves assessing parameters such as linearity, precision, accuracy, and the limits of detection and quantification. pensoft.netejgm.co.uk This robust methodology allows for the accurate determination of this compound purity and its content in various matrices. cas.cnresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Eclipse XDB-C18, Kromasil C18) | cas.cnresearchgate.net |

| Mobile Phase | Methanol-water (e.g., 50:50, 55:45 v/v) | cas.cnresearchgate.net |

| Flow Rate | 1.0 mL/min | cas.cnresearchgate.net |

| Detection Wavelength | 210 nm or 280 nm | cas.cnresearchgate.net |

| Column Temperature | 25°C | cas.cn |

Thin Layer Chromatography (TLC) for Qualitative Assessment

Thin Layer Chromatography (TLC) serves as a fundamental and widely used analytical technique for the qualitative assessment of this compound in various extracts. medcraveonline.com Its application is crucial for monitoring the progress of isolation and purification procedures, screening plant extracts for the presence of lignans, and identifying fractions containing the target compound. researchgate.netresearchgate.netnih.gov The principle of TLC relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). wisc.edu Non-polar compounds tend to travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the stationary phase and have lower Rf values. wisc.edu

The qualitative analysis of this compound via TLC involves a systematic process encompassing the selection of appropriate stationary and mobile phases, followed by visualization and calculation of the Rf value. Silica gel, particularly grades like Silica Gel 60 F254, is a commonly employed stationary phase for the analysis of lignans. researchgate.netisca.inuobaghdad.edu.iq

The choice of the mobile phase, or solvent system, is critical for achieving effective separation. libretexts.org The polarity of the solvent system is adjusted based on the polarity of the compounds in the mixture. reddit.com For this compound and related lignans, various solvent systems have been reported to yield good separation. The selection often involves empirical testing to find the optimal ratio of solvents that results in well-separated spots with Rf values ideally between 0.2 and 0.7. reddit.com

Visualization of the separated spots on the TLC plate is accomplished through different methods. As a phenolic compound, this compound absorbs ultraviolet (UV) light, allowing for its detection under a UV lamp, typically at a wavelength of 254 nm. nih.gov For enhanced or more specific detection, various chemical staining reagents are used. nih.gov

In one documented method for the qualitative analysis of arctigenin isolated from Saussurea medusa, a mobile phase of petroleum ether-acetone (5:3, v/v) was used. cas.cncas.cnresearchgate.net After development, the plate was treated with an improved Dragendorff's reagent and heated, which revealed arctigenin as a reddish-yellow spot with an Rf value of approximately 0.38. cas.cncas.cnresearchgate.net Another study on the isolation of arctigenin from Ipomoea cairica utilized a solvent system of Benzene: Ethyl acetate (B1210297) (9:1) with visualization performed using iodine crystals. isca.inresearchgate.net

The following tables summarize the research findings on TLC conditions used for the qualitative assessment of this compound.

Table 1: Reported TLC Solvent Systems for this compound Analysis

| Mobile Phase (Solvent System) | Solvent Ratio (v/v) | Source Plant/Context | Citation |

|---|---|---|---|

| Petroleum Ether : Acetone | 5 : 3 | Saussurea medusa Maxim. | cas.cncas.cnresearchgate.net |

| Benzene : Ethyl Acetate | 9 : 1 | Ipomoea cairica L. (Sweet) | isca.inresearchgate.net |

| Chloroform : Methanol | 48 : 5 | Arctium tomentosum Mill. (HPTLC) | researchgate.net |

| n-Hexane : Ethyl Acetate | 3 : 1 | Lipophilic lignan aglycones | nih.gov |

| Toluene : Ethyl Acetate : Formic Acid | 3 : 1 : 0.2 | Glucosides of arctigenin | nih.gov |

| Dichloromethane : Acetone : Formic Acid | 7 : 2 : 0.1 | Glucosides of arctigenin | nih.gov |

Table 2: TLC Visualization and Rf Values for this compound

| Mobile Phase (v/v) | Stationary Phase | Visualization Method | Appearance | Reported Rf Value | Citation |

|---|---|---|---|---|---|

| Petroleum Ether : Acetone (5:3) | Silica Gel | Improved Dragendorff's reagent at 105°C | Reddish-yellow spot | ~ 0.38 | cas.cncas.cnresearchgate.net |

| Benzene : Ethyl Acetate (9:1) | Silica Gel | Iodine crystals | Brown spot | Not Specified | isca.in |

| Not Specified | Silica Gel GF254 | UV light (254 nm & 366 nm) | Dark spot on fluorescent background | Not Specified | uobaghdad.edu.iq |

| Not Specified | Not Specified | Vanillin in phosphoric or sulfuric acid | Not Specified | Not Specified | nih.gov |

Biosynthetic Pathways and Metabolic Transformations of L Arctigenin

Investigation of Enzymatic Hydrolysis Mechanisms of l-Arctigenin Precursors (e.g., Arctiin (B1665604) Hydrolysis)

This compound naturally occurs in plants such as Arctium lappa (burdock) predominantly as its glycoside precursor, arctiin. nih.govexsemine.de For this compound to become bioavailable, it must first be liberated from this precursor through the enzymatic hydrolysis of arctiin's β-D-glucoside bond. nih.govnih.gov This conversion is a critical step, as arctiin itself has low bioavailability and requires this transformation to be absorbed. nih.govresearchgate.net

The primary enzyme responsible for this hydrolysis is β-glucosidase (EC 3.2.1.21). nih.govresearchgate.net In vivo, this conversion is carried out by β-glucosidase produced by intestinal microflora. nih.gov The enzymatic process can also be replicated in vitro for the production of this compound. researchgate.net Studies have utilized various sources of β-glucosidase, including snail enzymes and microbial fungi, to efficiently convert arctiin to this compound. nih.govresearchgate.net Fungal strains, such as Aspergillus awamori and Trichoderma reesei, are noted for their high expression of β-glucosidase and have been used to achieve conversion rates as high as 99.84%. nih.gov

The kinetics of this enzymatic reaction have been characterized, following the Michaelis-Menten model under optimal conditions. researchgate.net Research has established the key kinetic constants for this biotransformation process. researchgate.net

Table 1: Kinetic Parameters of Arctiin Hydrolysis by β-Glucosidase

| Kinetic Constant | Value | Reference |

|---|---|---|

| Vm (Maximum reaction velocity) | 2.5×10-2 mmol/L·h | researchgate.net |

| Km (Michaelis constant) | 3.8×10-1 mmol/L | researchgate.net |

Identification and Characterization of this compound Metabolites in Preclinical Models

Following its absorption, this compound undergoes extensive metabolism. researchgate.net Studies in preclinical rat models have been instrumental in identifying the resulting biotransformation products. Using techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), researchers have identified several key metabolites. researchgate.netnih.gov

Rapid hydrolysis in plasma has been identified as the predominant metabolic pathway for this compound following oral administration in rats. researchgate.netnih.gov The major metabolite formed through this pathway is arctigenic acid. researchgate.netnih.gov In addition to hydrolysis, other significant metabolic transformations include glucuronidation and demethylation. nih.govresearchgate.net

Several novel metabolites have been successfully identified in rats:

Arctigenic acid : The primary metabolite resulting from hydrolysis. nih.gov

Arctigenin-4-O'-glucuronide : A product of glucuronidation. researchgate.netnih.gov

4-O-demethylarctigenin : A result of demethylation. researchgate.netnih.gov

An additional potential metabolite, arctigenin-4'-O-sulfate , was identified through in vitro studies, although it was not detected in vivo. researchgate.netnih.gov Further analysis of bile in rats revealed other secondary metabolites, including arctigenic acid-4′-O-glucuronide and 4-O-demethythis compound-4, 4′-O-di-glucuronide . researchgate.net In rat feces, metabolites such as (-)-enterolactone have also been isolated and identified. nih.gov The structures of these metabolites were confirmed using nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

Table 2: Identified Metabolites of this compound in Preclinical Rat Models

| Metabolite | Matrix/Source of Identification | Metabolic Pathway | Reference |

|---|---|---|---|

| Arctigenic acid | Rat Plasma | Hydrolysis | researchgate.netnih.gov |

| Arctigenin-4-O'-glucuronide | Rat Plasma, Bile | Glucuronidation | researchgate.netnih.govresearchgate.net |

| 4-O-demethylarctigenin | Rat Plasma | Demethylation | researchgate.netnih.gov |

| Arctigenic acid-4′-O-glucuronide | Rat Bile | Hydrolysis, Glucuronidation | researchgate.net |

| 4-O-demethythis compound-4, 4′-O-di-glucuronide | Rat Bile | Demethylation, Glucuronidation | researchgate.net |

| (-)-Enterolactone | Rat Feces | Demethylation/Demethoxylation | nih.gov |

| Arctigenin-4'-O-sulfate | In vitro | Sulfation | researchgate.netnih.gov |

Enzymology of this compound Biotransformation and Related Enzyme Activities (e.g., Paraoxonase 1)

The enzymatic processes governing the biotransformation of this compound have been a subject of detailed investigation. A key enzyme identified as responsible for the hydrolysis of this compound in plasma is Paraoxonase 1 (PON1). researchgate.netnih.gov PON1 is a calcium-dependent glycoprotein (B1211001) synthesized in the liver and is primarily associated with high-density lipoproteins (HDLs) in circulation. nih.govmdpi.com This enzyme exhibits hydrolytic activity towards a wide variety of substrates. mdpi.com

The hydrolysis of this compound to its major metabolite, arctigenic acid, is mediated by PON1. researchgate.netnih.gov The kinetics of this enzymatic reaction have been thoroughly characterized in rat plasma, confirming the central role of PON1 in this compound's primary metabolic pathway. researchgate.netnih.gov

Table 3: Kinetic Parameters for this compound Hydrolysis in Rat Plasma and by PON1

| Parameter | Rat Plasma | Paraoxonase 1 (PON1) | Reference |

|---|---|---|---|

| Vmax (nmol/min/mg) | 2.21 ± 0.12 | 55.39 ± 1.49 | researchgate.netnih.gov |

| Km (µM) | 89.12 ± 9.44 | 300.3 ± 10.86 | researchgate.netnih.gov |

| Clint (µL/min/mg) | 24.74 | 184.45 | researchgate.netnih.gov |

In addition to hydrolysis by PON1, other enzymatic pathways contribute to the metabolism of this compound. The formation of glucuronidated metabolites, such as arctigenin-4-O'-glucuronide, is mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT2B17, in the liver and intestine. researchgate.net

Preclinical Pharmacological Activities of L Arctigenin: Mechanistic Investigations

Antineoplastic and Antiproliferative Research Mechanisms

l-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in various plants, has demonstrated notable antitumor activity across a range of cancer types. nih.govbslonline.orgjst.go.jp Its mechanisms of action are multifaceted, targeting key pathways involved in cancer progression. Research has shown that it can inhibit the proliferation of tumor cells, induce programmed cell death (apoptosis), halt the cell cycle, prevent metastasis, and block the formation of new blood vessels that feed tumors. nih.govnih.govunhas.ac.id

Inhibition of Cancer Cell Proliferation in In Vitro Models

This compound has been shown to significantly inhibit the proliferation of various human cancer cell lines in a dose- and time-dependent manner. This antiproliferative effect has been observed across a wide spectrum of cancers, highlighting its broad potential. For instance, studies have demonstrated its efficacy against gastric, colon, breast, glioma, and prostate cancer cells. nih.govnih.govnih.govnih.govnih.gov

In human gastric cancer cell lines SNU-1 and AGS, this compound significantly curbed proliferation. nih.gov Similarly, a dose-dependent inhibitory effect was noted on the human colon cancer cell line HT-29. nih.govjbuon.com The compound also effectively decreased the proliferation of breast cancer cells, including MDA-MB-231 and BT549. nih.gov Research on human glioma cells (U87MG and T98G) and androgen-sensitive prostate cancer cells (LNCaP and LAPC-4) further confirmed its potent antiproliferative properties. nih.govnih.gov In some cases, such as with prostate cancer cells, this compound showed significant inhibition at low micromolar concentrations (< 2μM) without affecting normal prostate epithelial cells. nih.govaacrjournals.org

| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Gastric Cancer | SNU-1, AGS | Significantly inhibited proliferation in a time- and dose-dependent manner. | nih.gov |

| Colon Cancer | HT-29 | Demonstrated significant, dose-dependent cell growth inhibitory effects. | nih.govjbuon.com |

| Breast Cancer | MDA-MB-231, BT549, SK-BR-3 | Significantly decreased cell proliferation in a concentration-dependent manner. | bslonline.orgnih.gov |

| Glioma | U87MG, T98G | Significantly suppressed cell viability in a concentration-dependent manner. | nih.gov |

| Prostate Cancer | LNCaP, LAPC-4 | Inhibited proliferation by 30-50% at doses < 2μM. | nih.gov |

| Nasopharyngeal Carcinoma | 5-8F | Inhibited cell development in a dose- and time-dependent manner. | nih.gov |

Elucidation of Apoptosis Induction Pathways

A primary mechanism for this compound's anticancer activity is the induction of apoptosis, or programmed cell death. It engages multiple signaling pathways to eliminate cancer cells.

Intrinsic and Extrinsic Pathways: In estrogen receptor-negative breast cancer cells (SK-BR-3 and MDA-MB-231), this compound was found to activate both the intrinsic and extrinsic apoptotic pathways. bslonline.org This was evidenced by the activation of initiator caspases for both pathways (caspase-9 for intrinsic, caspase-8 for extrinsic) and the executioner caspase-3. bslonline.org Further evidence for the intrinsic pathway includes an increased Bax/Bcl-2 ratio, which promotes the release of mitochondrial cytochrome c. bslonline.orgjst.go.jp

ROS-Mediated Apoptosis: In human colon cancer cells (HT-29), this compound induces apoptosis by increasing the production of reactive oxygen species (ROS). nih.govjbuon.com This oxidative stress activates the p38 mitogen-activated protein kinase (MAPK) pathway, leading to changes in mitochondrial membrane potential and subsequent activation of caspase-9 and -3. nih.govjbuon.com

PI3K/Akt/mTOR Pathway: In prostate cancer cells, this compound triggers apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. jst.go.jptandfonline.com This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and cleaved caspase-3. jst.go.jp

Downregulation of Anti-Apoptotic Proteins: Across various cancer cell lines, this compound treatment has been shown to decrease the levels of key anti-apoptotic proteins, including XIAP (X-linked inhibitor of apoptosis protein) and Survivin, further promoting cell death. bslonline.org

Mechanisms of Cell Cycle Arrest and Regulation

This compound disrupts the cancer cell cycle, preventing uncontrolled division and proliferation. It induces cell cycle arrest at different checkpoints, depending on the cancer type.

G0/G1 Arrest: In human glioma cells (U87MG and T98G), this compound induces cell cycle arrest at the G0/G1 phase. nih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins; it enhances the levels of tumor suppressors p21, RB, and p53, while significantly decreasing the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). Similarly, in prostate cancer PC-3M cells, this compound was shown to block cells in the G0/G1 phase. jst.go.jp

G1/S Arrest: In gastric cancer cells, this compound blocks the transition from the G1 to the S phase. nih.gov This arrest is associated with the regulation of proteins such as Rb, cyclin D1, cyclin E, CDK4, and CDK2, as well as the upregulation of CDK inhibitors p21Waf1/Cip1 and p15INK4b. nih.gov

G2/M Arrest: In contrast, studies on the HT-29 colon cancer cell line showed that this compound treatment led to an increase in the number of cells arrested at the G2/M phase of the cell cycle. nih.govjbuon.com

| Cancer Type | Cell Line(s) | Phase of Arrest | Molecular Mechanism | Reference(s) |

|---|---|---|---|---|

| Glioma | U87MG, T98G | G0/G1 | Increased p21, RB, p53; Decreased cyclin D1, CDK4. | nih.gov |

| Prostate Cancer | PC-3M | G0/G1 | Not specified in detail. | jst.go.jp |

| Gastric Cancer | SNU-1, AGS | G1/S | Regulated Rb, cyclin D1/E, CDK4/2; Increased p21, p15. | nih.gov |

| Colon Cancer | HT-29 | G2/M | Not specified in detail. | nih.govjbuon.com |

Modulation of Cellular Migration and Invasion Processes

Metastasis is a critical step in cancer progression, and this compound has been found to inhibit the migration and invasion of cancer cells. nih.govnih.gov In human breast cancer cells (MDA-MB-231 and BT549), this compound significantly decreased both migratory and invasive abilities in a concentration-dependent manner. nih.gov

The mechanisms behind this anti-metastatic effect include:

Targeting 4EBP1: this compound was shown to downregulate the expression of eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) in breast cancer cells. nih.gov

Downregulation of MMPs and Heparanase: It inhibits the migration and invasion of breast cancer cells by downregulating the expression of matrix metalloproteinases (MMP-2 and MMP-9) and heparanase, enzymes crucial for breaking down the extracellular matrix.

Inhibition of EMT: The compound can inhibit the epithelial to mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. This was observed through the decreased expression of EMT markers like N-cadherin and vimentin. nih.gov

Suppression of Signaling Pathways: In 4T-1 mouse breast cancer cells, this compound's anti-metastatic effect is mediated by the suppression of the MAPK/AP-1 signaling pathway. It also inhibits migration and invasion in nasopharyngeal carcinoma cells by regulating the EGFR/JAK2/STAT3 pathway. nih.gov

Anti-Angiogenic Effects in Experimental Systems

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by directly targeting endothelial cells and relevant signaling pathways. nih.gov

Inhibition of Endothelial Cell Proliferation: In non-cytotoxic doses, this compound dose-dependently reduced the proliferation of human dermal microvascular endothelial cells. nih.gov It also suppressed cell proliferation induced by Vascular Endothelial Growth Factor (VEGF) in human retinal microvascular endothelial cells (HRMEC). arvojournals.org

Modulation of Angiogenic Signaling: The compound was found to decrease the cellular expression of phosphorylated serine/threonine protein kinase AKT and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov In another study, it inhibited the phosphorylation of p38 in the VEGF signaling pathway. arvojournals.org

In Vitro and In Vivo Models: this compound inhibited vascular sprouting in an aortic ring assay. nih.gov Furthermore, its anti-angiogenic activity was confirmed in the chick embryo chorioallantoic membrane (CAM) assay, where it significantly inhibited the formation of new blood vessels. researchgate.net In a mouse model, this compound suppressed the vascularization and growth of engrafted colon carcinoma tumors. nih.gov

Research into Reversal of Chemoresistance

A significant challenge in cancer therapy is the development of chemoresistance. This compound has shown promise in reversing drug resistance in cancer cells, thereby enhancing the efficacy of conventional chemotherapy drugs. tjpr.org

Sensitization to Cisplatin: this compound can enhance the chemosensitivity of cancer cells to cisplatin. This effect is mediated through the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. tjpr.orgnih.gov In cisplatin-resistant A549/DDP lung cancer cells, this compound was found to up-regulate PTEN and decrease STAT3 expression, thereby reversing drug resistance. tjpr.org

Reversal of Adriamycin Resistance: In the adriamycin-resistant human leukemia cell line K562/A02, this compound was able to reverse drug resistance. nih.gov The mechanism involves the inhibition of the TLR4/NF-κB signaling pathway. This led to the downregulation of multidrug resistance-associated proteins like P-glycoprotein (P-gp) and MRP, alongside the upregulation of apoptotic proteins like cleaved caspase-3 and Bax. nih.gov

Studies in Diverse Cancer Cell Lines and In Vivo Tumor Models

This compound, a lignan compound, has demonstrated notable anti-tumor effects across a variety of preclinical cancer models. nih.gov Research indicates its ability to inhibit the proliferation and induce apoptosis in numerous cancer cell lines. In vitro studies have shown that this compound can impede the growth of cancer cells derived from the stomach, lungs, liver, and colon. nih.govresearchgate.net

Specifically, in human hepatocellular carcinoma HepG2 cells, this compound has been observed to inhibit proliferation. tandfonline.com It has also been shown to suppress the growth of pancreatic cancer cell lines. tandfonline.com Further investigations have revealed its inhibitory effects on bladder cancer T24 cells, where it was found to reduce the expression of cyclin D1, leading to cell cycle arrest in the G1 phase. tandfonline.com The compound's anti-proliferative and apoptosis-inducing activities have also been confirmed in colon and rectal cancer cells. tandfonline.com In the context of breast cancer, this compound has been found to inhibit metastasis by targeting pathways such as AKT, NF-κB, and MAPK, irrespective of the estrogen receptor expression status. tandfonline.com Studies on triple-negative breast cancer (TNBC) cells have shown that this compound can decrease proliferation and induce apoptosis. nih.gov In prostate cancer, this compound has been shown to inhibit the proliferation of androgen-sensitive LNCaP and LAPC-4 cells. escholarship.org

In vivo studies have further substantiated the anti-tumor potential of this compound. In a nude mouse model, this compound was shown to inhibit the growth of pancreatic tumors. tandfonline.com Another study using a dorsal skinfold chamber model in BALB/c mice demonstrated that this compound could suppress the vascularization and growth of engrafted CT26.WT colon carcinoma tumors. nih.gov Furthermore, xenograft models have confirmed the antitumor effects of this compound in vivo for both triple-negative breast cancer and prostate cancer. nih.govescholarship.org In a prostate cancer xenograft model, oral administration of this compound led to a significant inhibition of tumor growth. escholarship.org

Table 1: Effects of this compound in Various Cancer Cell Lines and In Vivo Models

| Cancer Type | Cell Line/Model | Observed Effects |

|---|---|---|

| Stomach Cancer | In vitro | Inhibition of cell growth nih.govresearchgate.net |

| Lung Cancer | In vitro | Inhibition of cell growth nih.govresearchgate.net |

| Liver Cancer | HepG2, SMMC7721 | Inhibition of proliferation, induction of apoptosis tandfonline.comfrontiersin.org |

| Colon Cancer | SW480, CT26.WT | Inhibition of proliferation, invasion, and metastasis; suppression of tumor growth in vivo tandfonline.comnih.gov |

| Pancreatic Cancer | PANC-1 | Selective destruction of cancer cells, inhibition of tumor growth in nude mice tandfonline.com |

| Bladder Cancer | T24 | Dose and time-dependent inhibition of cell activity, cell cycle arrest at G1 phase tandfonline.com |

| Breast Cancer | MDA-MB-231 | Inhibition of migration and invasion, downregulation of MMP-2, MMP-9, and heparanase ; Decreased proliferation and induced apoptosis in TNBC cells, inhibition of tumor growth in xenograft model nih.gov |

| Prostate Cancer | LNCaP, LAPC-4 | Inhibition of proliferation, inhibition of tumor growth in xenograft model escholarship.org |

Anti-inflammatory and Immunomodulatory Research Mechanisms

This compound has been the subject of extensive research for its potent anti-inflammatory and immunomodulatory properties. gavinpublishers.comgavinpublishers.com Its mechanisms of action are multifaceted, involving the regulation of key signaling pathways and cellular responses in inflammation. gavinpublishers.comgavinpublishers.com

A key aspect of this compound's anti-inflammatory activity is its ability to regulate the production of pro-inflammatory cytokines and chemokines. gavinpublishers.com Research has consistently shown that this compound can significantly inhibit the secretion of key inflammatory mediators. gavinpublishers.comgavinpublishers.com In various experimental models, it has been demonstrated to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tandfonline.comresearchgate.netnih.gov For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages and U937 human macrophages, even low concentrations of this compound were found to significantly inhibit TNF-α production. tandfonline.comnih.gov Furthermore, in systemic inflammation models, this compound has been shown to reduce the blood levels of IL-1β and TNF-α. gavinpublishers.comgavinpublishers.com Its inhibitory effects also extend to chemokines, such as monocyte chemoattractant protein-1 (MCP-1), which plays a role in recruiting monocytes to sites of inflammation. tandfonline.comnih.govnih.gov

This compound effectively suppresses the production of critical inflammatory mediators and the activity of enzymes that synthesize them. gavinpublishers.comgavinpublishers.com It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and, consequently, the production of nitric oxide (NO), a key inflammatory molecule. tandfonline.comgavinpublishers.comgavinpublishers.comnih.gov This inhibition of iNOS expression is a consistent finding across multiple studies using LPS-stimulated macrophages. researchgate.netnih.gov While some studies suggest this compound does not affect the expression or activity of cyclooxygenase-2 (COX-2), others have reported a decrease in COX-2 gene expression. tandfonline.comresearchgate.netnih.govnih.gov Correspondingly, the production of prostaglandin (B15479496) E2 (PGE2), a product of COX-2 activity, has also been shown to be reduced by this compound. gavinpublishers.comgavinpublishers.comnih.gov The suppression of these inflammatory mediators is largely attributed to the inhibition of the NF-κB signaling pathway. tandfonline.comgavinpublishers.comgavinpublishers.comnih.gov

Table 2: this compound's Effect on Inflammatory Mediators and Enzymes

| Mediator/Enzyme | Effect | Experimental Model |

|---|---|---|

| TNF-α | Inhibition | LPS-stimulated RAW264.7 and U937 macrophages tandfonline.comnih.gov |

| IL-1β | Inhibition | LPS-stimulated peritoneal macrophages, TNBS-induced colitis model nih.gov |

| IL-6 | Inhibition | LPS-stimulated RAW 264.7 cells researchgate.netnih.gov |

| iNOS | Inhibition of expression and activity | LPS-stimulated RAW264.7 cells tandfonline.comresearchgate.netnih.govnih.gov |

| NO | Inhibition of production | LPS-stimulated RAW 264.7 cells gavinpublishers.comgavinpublishers.comresearchgate.netnih.gov |

| COX-2 | Decreased gene expression tandfonline.comnih.gov / No effect researchgate.netnih.gov | Varied findings in different studies |

| PGE2 | Inhibition of production | LPS-stimulated RAW 264.7 cells nih.gov |

This compound has demonstrated the ability to modulate the immune response by influencing macrophage polarization. tandfonline.comnih.gov Macrophages can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. Research has shown that this compound can promote the polarization of M1 macrophages towards an M2-like phenotype. tandfonline.comnih.govnih.gov This shift is significant as M1 macrophages are key drivers of inflammation, while M2 macrophages are involved in its resolution and tissue repair. In vitro and in vivo studies have shown that this compound treatment leads to an increase in the expression of M2 markers, such as IL-10 and CD204, while suppressing the expression of M1-associated pro-inflammatory cytokines. nih.gov This immunomodulatory effect on macrophage polarization is believed to be mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway. tandfonline.comnih.govnih.gov

The therapeutic potential of this compound in inflammatory conditions has been evaluated in various preclinical animal models. In models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS), this compound has been shown to ameliorate disease severity. tandfonline.comgavinpublishers.comgavinpublishers.comnih.govnih.gov It has been observed to reduce colon shortening, macroscopic scores, and myeloperoxidase activity in colitic mice. nih.gov Mechanistically, this compound's protective effects in colitis are associated with the inhibition of Th1 and Th17 cell differentiation and the suppression of the NLRP3 inflammasome. nih.govnih.gov

In models of acute lung injury (ALI) induced by lipopolysaccharide (LPS), this compound has also demonstrated protective effects. nih.govnih.govproquest.com It has been shown to decrease lung inflammation, reduce the infiltration of inflammatory cells into the bronchoalveolar lavage fluid, and lower the production of pro-inflammatory cytokines in the lungs. nih.govnih.govproquest.com The protective mechanism in ALI is linked to its anti-inflammatory and antioxidative effects, which are associated with the modulation of MAPK, HO-1, and iNOS signaling pathways. nih.gov

Table 3: Summary of this compound's Effects in Experimental Inflammation Models

| Inflammation Model | Key Findings |

|---|---|

| TNBS-induced Colitis | Mitigated symptoms by regulating cytokines and signaling pathways; Inhibited colon shortening, macroscopic scores, and myeloperoxidase activity. gavinpublishers.comgavinpublishers.comnih.gov |

| DSS-induced Colitis | Attenuated inflammation; Increased weight and colon length, reduced histochemical score and MPO activity. nih.govnih.gov |

| LPS-induced Acute Lung Injury | Reduced lung inflammation, inflammatory cell infiltration, and pro-inflammatory cytokine production; Exhibited anti-inflammatory and antioxidative effects via modulation of MAPK, HO-1, and iNOS signaling. nih.govnih.govproquest.com |

Neuroprotective Research Mechanisms

This compound, a lignan compound found in plants of the Arctium genus, has been the subject of extensive preclinical research to investigate its potential neuroprotective properties. These studies have explored its mechanisms of action across various models of neurological damage and disease, focusing on its anti-inflammatory, cell-protective, and receptor-modulating activities.

Neuroinflammation, largely driven by the activation of microglial cells, is a key pathological feature in many neurodegenerative diseases. Research indicates that this compound can potently suppress this process. In models utilizing lipopolysaccharide (LPS) to induce neuroinflammation, this compound has been shown to inhibit the activation of microglia. nih.gov This inhibitory effect is associated with a reduction in the production of pro-inflammatory cytokines. nih.gov

The molecular mechanisms underlying these anti-neuroinflammatory effects involve the modulation of key signaling pathways. Studies have demonstrated that this compound can suppress the TLR4-mediated NF-κB signaling pathway. nih.govnih.gov It appears to achieve this by reducing the interaction between Toll-like receptor 4 (TLR4) and its co-receptor CD14. nih.gov Furthermore, this compound has been found to inhibit both the HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling pathways, which are critical in mediating the inflammatory response in the brain. nih.govnih.gov By attenuating these pathways, this compound effectively reduces excessive microglial activation and the subsequent neuroinflammatory cascade. nih.gov

Table 1: Mechanistic Effects of this compound on Microglial Activation and Neuroinflammation

| Mechanism | Key Findings | Signaling Pathway(s) Involved | Reference Model |

|---|---|---|---|

| Inhibition of Microglial Activation | Suppressed the activation of BV-2 microglial cells and primary microglia. | TLR4/NF-κB, HMGB1/TLR4/NF-κB, TNF-α/TNFR1/NF-κB | LPS-treated cells and mice; CUMS mouse model |

| Reduction of Pro-inflammatory Cytokines | Decreased levels of IL-6, IL-1β, and TNF-α. | NF-κB | Rotenone-induced rat model; LPS-treated mice |

| Modulation of Receptor Interaction | Reduced the interaction of AdipoR1 with TLR4 and CD14. | TLR4 signaling | LPS-treated BV-2 cells |

Beyond its anti-inflammatory effects, this compound has demonstrated direct protective actions on neurons. In vitro studies using human SH-SY5Y neuroblastoma cells have shown that this compound can upregulate the expression of P-CREB, a key transcription factor involved in neuronal survival and plasticity. nih.gov This suggests a mechanism for enhancing neuronal resilience against cellular stressors.

Preclinical research has shown that this compound administration can protect dopaminergic neurons from damage in animal models. nih.gov This protection is attributed to its potent antioxidant and anti-inflammatory activities. nih.gov For instance, in rotenone-induced models, this compound treatment led to an increase in the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons and a decrease in α-synuclein immunopositivity, a hallmark of neuronal pathology. nih.gov Furthermore, it has been shown to prevent neuronal and synaptic injury induced by inflammatory stimuli like LPS. nih.govresearchgate.net

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its over-activation, particularly through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, can lead to excitotoxicity and neuronal death. Research has identified this compound as an antagonist of these non-NMDA glutamate receptors. nih.govbiorxiv.org

Studies using ex vivo brain slices have shown that this compound inhibits glutamatergic transmission and reduces evoked field potentials in a dose-dependent manner. nih.gov Further investigations have confirmed its antagonist activity at both AMPA and kainate receptors, with a greater effect typically observed at AMPA receptors. nih.govrsc.org For example, in an experimental autoimmune encephalomyelitis (EAE) model, this compound was found to blunt the increased frequency of AMPA receptor-mediated spontaneous excitatory postsynaptic currents (sEPSC). frontiersin.orgnih.gov Molecular docking studies suggest that this compound and its analogues likely bind within the transmembrane domain of the AMPA receptor, in a manner similar to other known non-competitive antagonists. nih.govrsc.org This action helps to limit excessive neuronal spiking and abnormal calcium influx, thereby preventing excitotoxicity. frontiersin.org

The neuroprotective mechanisms of this compound have been evaluated in various animal models of specific neurodegenerative diseases.

Parkinson's Disease (PD): In a rotenone-induced rat model of PD, this compound demonstrated significant neuroprotective effects. nih.gov Its administration improved motor deficits and protected dopaminergic neurons in the substantia nigra from degeneration. nih.gov The protective action was linked to the reduction of oxidative stress, as evidenced by increased levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), and a decrease in malondialdehyde (MDA). It also suppressed neuroinflammation by decreasing pro-inflammatory cytokine levels and reducing the activation of microglia and astrocytes. nih.gov

Alzheimer's Disease (AD): In APP/PS1 transgenic mouse models of AD, this compound has been shown to effectively ameliorate memory impairment. nih.govnih.gov Its mechanism is twofold: it inhibits the production of β-amyloid (Aβ) and promotes its clearance. nih.govjneurosci.org It reduces Aβ generation by suppressing the expression of β-site amyloid precursor protein cleavage enzyme 1 (BACE1). nih.govnih.gov Concurrently, it enhances Aβ clearance by promoting autophagy, a cellular waste-disposal process, through the inhibition of the AKT/mTOR signaling pathway and activation of the AMPK/Raptor pathway. nih.govnih.govresearchgate.net This dual action leads to a significant decrease in Aβ formation and senile plaques in the brain. nih.gov

Epilepsy: While direct studies in specific epilepsy models are less common, the established mechanism of this compound as a non-competitive antagonist of AMPA and kainate receptors is highly relevant to epilepsy, a disorder characterized by neuronal hyperexcitability. nih.govrsc.org By inhibiting these key excitatory receptors, this compound can reduce excessive glutamate-evoked responses in the central nervous system. nih.gov This suggests that derivatives of arctigenin (B1665602) could serve as novel leads for the development of drugs for treating epilepsy. nih.gov

Table 2: Summary of this compound's Effects in Neurological Disorder Models

| Disorder Model | Key Pathological Feature Targeted | Observed Effect of this compound | Underlying Mechanism |

|---|---|---|---|

| Parkinson's Disease (Rotenone-induced) | Dopaminergic neuron loss, oxidative stress, neuroinflammation | Improved motor function, protected DA neurons, reduced α-synuclein | Anti-oxidant (↑GSH, SOD), anti-inflammatory (↓cytokines, ↓microglial activation) |

| Alzheimer's Disease (APP/PS1 transgenic mice) | β-amyloid (Aβ) accumulation, senile plaques, memory impairment | Ameliorated memory deficits, decreased Aβ and plaques | ↓Aβ production (↓BACE1 expression), ↑Aβ clearance (↑autophagy via AKT/mTOR↓ and AMPK↑) |

| Epilepsy (Inferred from mechanism) | Neuronal hyperexcitability | Potential to reduce seizure activity | Antagonism of AMPA and kainate receptors, reducing excitotoxicity |

Other Investigated Pharmacological Activities

Preclinical studies have revealed that this compound possesses beneficial effects on metabolic health, particularly in the context of diet-induced obesity and related disorders. In high-fat diet (HFD)-fed mice, this compound was found to significantly ameliorate disorders in glucolipid metabolism and reduce liver degeneration. nih.gov

The mechanisms for these effects are multifaceted. This compound appears to regulate lipid metabolism by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov This activation leads to the phosphorylation of acetyl-CoA carboxylase (ACC) and the modulation of downstream pathways involved in fatty acid oxidation and lipogenesis. nih.gov Specifically, it downregulates the expression of key lipogenic factors like peroxisome proliferator-activated receptor γ (PPARγ) and sterol regulatory element-binding transcription factor 1 (SREBP1c). nih.gov

Furthermore, recent research highlights the role of the gut microbiota in mediating this compound's metabolic benefits. It has been shown to reshape the gut microbial composition, promoting the growth of short-chain fatty acid (SCFA)-producing bacteria. nih.gov These SCFAs can then activate G protein-coupled receptors (GPRs) in both the intestine and the liver to regulate immune homeostasis and lipid metabolism. nih.gov this compound also helps to repair intestinal barrier damage and reduce inflammation by inhibiting lipopolysaccharide (LPS) production and attenuating the TLR4/NF-κB signaling pathway in the gut. nih.gov

Hepatoprotective Mechanisms

This compound has demonstrated notable hepatoprotective effects in preclinical studies through various mechanisms of action. Research indicates that its protective effects are linked to the inhibition of hepatic stellate cell (HSC) proliferation, a key factor in the development of liver fibrosis nih.gov. Mechanistically, this compound induces G0/G1 cell cycle arrest in activated HSCs by interfering with the PI3K/Akt/FOXO3a signaling pathway, leading to the induction of p27Kip1 nih.gov.

In models of chemically-induced liver injury, such as that caused by carbon tetrachloride (CCl4), pre-administration with this compound significantly reduced hepatotoxicity markers researchgate.net. Its hepatoprotective action is also attributed to the suppression of matrix metalloproteinase-2 (MMP-2) and oxidative stress researchgate.net. Studies have shown that this compound can prevent the decrease of hepatic antioxidant parameters, including total glutathione, superoxide dismutase, and glutathione reductase, following toxic insult researchgate.net. Histological examinations have confirmed that this compound mitigates liver damage by decreasing inflammation, congestion, and cellular ballooning researchgate.net.

Furthermore, in vitro studies on human hepatocellular carcinoma cell lines have elucidated this compound's anti-proliferative effects. It has been shown to inhibit the growth of HepG2 and Hep3B cells, with differing sensitivities.

| Cell Line | Reported IC50 |

|---|---|

| HepG2 | 4.74 nM frontiersin.org |

| Hep3B | 59.27 nM frontiersin.org |

Renoprotective Mechanisms in Experimental Kidney Injury

Preclinical research has identified this compound as a potential therapeutic agent for kidney injury, particularly in the context of renal tubulointerstitial fibrosis, a common pathway to end-stage renal disease. In a rat model of unilateral ureteral obstruction (UUO), a common method for inducing obstructive nephropathy, this compound demonstrated significant renoprotective effects nih.gov.

The administration of this compound was found to protect the kidney from injury by reducing tubular dilatation, epithelial atrophy, collagen deposition, and the expansion of the tubulointerstitial compartment nih.gov. The mechanisms underlying these protective effects are multifaceted and involve the modulation of inflammation, oxidative stress, and cellular transition processes.

Key mechanistic findings include:

Anti-inflammatory Effects: this compound administration led to a dramatic decrease in macrophage infiltration in the obstructed kidneys. It also down-regulated the mRNA levels of the pro-inflammatory chemokine MCP-1 (monocyte chemoattractant protein-1) and cytokines such as TNF-α (tumor necrosis factor-α), IL-1β (interleukin-1β), and IFN-γ (interferon-γ) nih.gov. This anti-inflammatory action was associated with a reduction in the activation of the transcription factor NF-κB (nuclear factor κB) nih.gov.

Reduction of Oxidative Stress: The compound was shown to attenuate UUO-induced oxidative stress. It achieved this by increasing the activity of renal manganese superoxide dismutase (SOD2), which in turn led to reduced levels of lipid peroxidation nih.gov.

Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound was found to inhibit the EMT of renal tubules. This was achieved by reducing the abundance of TGF-β1 (transforming growth factor-β1) and its type I receptor, suppressing the phosphorylation and nuclear translocation of Smad2/3, and up-regulating the expression of the inhibitory Smad7 nih.gov.

| Mechanism | Effect of this compound | Key Mediators Affected |

|---|---|---|

| Anti-inflammation | Suppression | ↓ Macrophage infiltration, ↓ MCP-1, ↓ TNF-α, ↓ IL-1β, ↓ IFN-γ, ↓ NF-κB activation nih.gov |

| Oxidative Stress | Attenuation | ↑ SOD2 activity, ↓ Lipid peroxidation nih.gov |

| Epithelial-Mesenchymal Transition | Inhibition | ↓ TGF-β1, ↓ TGF-β1 type I receptor, ↓ Smad2/3 phosphorylation, ↑ Smad7 nih.gov |

Antiviral Activity Research (e.g., HIV-1 Integrase Inhibition, Influenza A Virus)

This compound has been investigated for its antiviral properties against several viruses, demonstrating inhibitory effects through distinct mechanisms.

In the context of Human Immunodeficiency Virus Type-1 (HIV-1), while this compound itself was found to be inactive against purified HIV-1 integrase in cleavage and strand transfer assays, a semisynthetic derivative with a catechol substructure showed remarkable activity in these assays. This suggests that this compound can serve as a lead structure for the development of potent HIV-1 integrase inhibitors.

Research on Influenza A virus has shown that this compound possesses potent in vitro antiviral activities nih.gov. Time-of-addition experiments have suggested that this compound interferes with the early events of viral replication after the virus has penetrated the host cell nih.gov. Furthermore, it has been observed to suppress the release of progeny viruses from infected cells nih.gov. A notable finding is that oral treatment with arctiin (B1665604) (the glucoside of this compound) in mice did not induce resistant virus strains, a problem often encountered with other antiviral drugs like oseltamivir (B103847) nih.gov.

More recent research has also explored derivatives of this compound. For instance, the derivative COA has shown antiviral potential against Infectious Hematopoietic Necrosis Virus (IHNV) by inhibiting viral adsorption and internalization nih.gov.

| Virus | Mechanism of Action |

|---|---|

| HIV-1 | Serves as a lead structure for integrase inhibitors. |

| Influenza A Virus | Interferes with early viral replication events post-penetration and suppresses progeny virus release nih.gov |

| Infectious Hematopoietic Necrosis Virus (IHNV) (Derivative COA) | Inhibits viral adsorption and internalization nih.gov |

Anti-aging Research Mechanisms (e.g., Autophagy Enhancement)

This compound has been identified as a compound with potential anti-aging effects, primarily through its ability to enhance autophagy, a cellular process responsible for clearing damaged components. In preclinical models, this compound has been shown to significantly enhance autophagy nih.govnih.gov. This enhancement is believed to be mediated by its targeting of protein phosphatase 2A (PP2A), which can lead to an increased lifespan in yeast models nih.govnih.gov.

The anti-aging mechanisms of this compound also involve the modulation of key signaling pathways. It has been shown to promote the clearance of amyloid-beta by enhancing autophagy through the inhibition of the AKT/mTOR signaling pathway and the activation of the AMPK/Raptor pathway researchgate.net. Western blot analysis has demonstrated that this compound can reduce the levels of p62, a marker for autophagy inhibition, and decrease the phosphorylation of ULK1 and p70S6K, while increasing the phosphorylation of AMPK and Raptor researchgate.net.

In addition to autophagy enhancement, this compound exhibits anti-aging properties through its antioxidant activities. It has been found to increase the activities of antioxidant enzymes, thereby reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) nih.govnih.gov. Furthermore, research in yeast has indicated that this compound can increase telomerase activity by enhancing the expression of the EST1, EST2, and EST3 genes nih.govnih.gov.

| Anti-aging Mechanism | Effect of this compound | Associated Molecular Markers/Pathways |

|---|---|---|

| Autophagy Enhancement | Induction | Targets PP2A; Inhibits AKT/mTOR; Activates AMPK/Raptor; ↓ p62 nih.govnih.govresearchgate.net |

| Antioxidative Stress | Increase in antioxidant capacity | ↑ Antioxidant enzyme activities; ↓ ROS; ↓ MDA nih.govnih.gov |

| Telomerase Activity | Increase | ↑ Expression of EST1, EST2, and EST3 genes (in yeast) nih.govnih.gov |

Inhibition of Osteoclast Differentiation and Function

This compound has been shown to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption. This suggests its potential as a therapeutic agent for bone-related disorders characterized by excessive bone loss. The inhibitory mechanism of this compound on osteoclastogenesis is primarily centered on its suppression of the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a crucial transcription factor for osteoclast development nih.govresearchgate.net.

Research has demonstrated that this compound inhibits receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast formation in a dose-dependent manner without exhibiting cytotoxicity nih.gov. This inhibition is associated with the suppression of the expression of key osteoclastic marker genes.

Key mechanistic insights into this compound's action on osteoclasts include:

Suppression of NFATc1: this compound has been found to inhibit the action of NFATc1 by suppressing both calcineurin-dependent and osteoblastic cell-dependent NFATc1 pathways nih.govresearchgate.net. Chromatin immunoprecipitation analysis has confirmed that it inhibits the recruitment of NFATc1 to the promoter regions of its target genes nih.gov.

Inhibition of NF-κB Signaling: The compound also suppresses RANKL-induced activation of the NF-κB pathway. This is achieved by retarding the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit of NF-κB, which are critical steps for NF-κB activation and subsequent osteoclastogenesis nih.gov.

Downregulation of Osteoclast-Specific Genes: By inhibiting these signaling pathways, this compound reduces the expression of several osteoclast-related genes that are essential for their function nih.gov.

| Osteoclastic Marker Gene | Effect of this compound |

|---|---|

| Acp5 (encoding TRAP) | Reduced expression nih.gov |

| Ctsk (encoding Cathepsin K) | Reduced expression nih.gov |

| Oscar | Reduced expression nih.gov |

| Nfatc1 | Reduced expression nih.gov |

In addition to inhibiting differentiation, this compound also suppresses the bone-resorbing activity of mature osteoclasts, as demonstrated by its ability to reduce hydroxyapatite (B223615) resorption in vitro nih.gov.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

This compound has been investigated for its ability to inhibit various enzymes, with a notable focus on acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease.

In vitro studies have demonstrated that this compound exhibits inhibitory activity against AChE. A study evaluating the pharmacological activities of an extract from Fructus Arctii and its active component, this compound, reported its potential to inhibit this enzyme.

| Enzyme | Reported IC50 of this compound |

|---|---|

| Acetylcholinesterase (AChE) | 0.462 mg/ml |

This inhibitory action on AChE suggests that this compound could be a compound of interest for further research into neuroprotective agents.

Nitrite (B80452) Scavenging Activities

This compound has been shown to possess nitrite scavenging activity, which is the ability to remove nitrite ions. Nitrite is a precursor to the formation of N-nitrosamines, which are potent carcinogens. Therefore, compounds with nitrite scavenging properties are of interest for their potential to prevent the formation of these harmful substances.

The nitrite scavenging activity of this compound has been found to be dependent on its concentration. As the concentration of this compound increases, its ability to scavenge nitrite also increases significantly. Research has quantified this activity by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the nitrite ions.

| Activity | Reported IC50 of this compound |

|---|---|

| Nitrite Scavenging | 17.49 mg/ml |

Furthermore, studies have shown that certain amino acid derivatives of this compound can exhibit significantly higher nitrite scavenging abilities compared to the parent compound nih.gov. This suggests that structural modifications of this compound could lead to even more potent nitrite scavengers.

Molecular Targets and Intracellular Signaling Pathways Modulated by L Arctigenin

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of immune and inflammatory responses, cell survival, and proliferation. youtube.comresearchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. youtube.com Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and allowing NF-κB to translocate to the nucleus and activate target gene transcription. youtube.comreactome.org

l-Arctigenin has been shown to be a potent inhibitor of the NF-κB signaling pathway. Research indicates that its anti-inflammatory properties are largely mediated through this inhibitory action. nih.gov Studies have demonstrated that this compound can suppress NF-κB activation through multiple mechanisms. In the context of neuroinflammation, it attenuates microglial activation by inhibiting both the HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling pathways. nih.gov Furthermore, in models of myocardial ischemia-reperfusion injury, this compound has been found to repress the activation of the NF-κB pathway downstream of AMPK/SIRT1 signaling, partly by upregulating the expression of its inhibitor, I-κB. frontiersin.org

Table 1: this compound's Modulation of the NF-κB Pathway

| Upstream Signal | Target | Effect of this compound | Outcome | Reference |

|---|---|---|---|---|

| HMGB1/TLR4 | NF-κB | Inhibition | Reduced Neuroinflammation | nih.gov |

| TNF-α/TNFR1 | NF-κB | Inhibition | Reduced Neuroinflammation | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Cascades Regulation (e.g., ERK1/2, JNK1/2)

Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. nih.govnih.gov The most well-characterized MAPK pathways include the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase 1/2 (JNK1/2), and p38 MAPK cascades. nih.govmdpi.com

This compound has been found to regulate MAPK signaling, particularly the ERK1/2 pathway. Research focusing on its anticancer activities has shown that this compound's ability to suppress the serine phosphorylation of the STAT3 transcription factor is mediated by its inhibition of ERK activation. nih.gov By interfering with the upstream kinases that activate ERK, this compound can modulate the downstream cellular processes that are dependent on this pathway.

Table 2: this compound's Effect on the MAPK Cascade

| Pathway | Target | Effect of this compound | Downstream Consequence | Reference |

|---|

Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Axis Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Aberrant activation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. nih.govnih.gov

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR axis, particularly in the context of cancer. In colorectal cancer models, this compound was found to effectively suppress the activation of the PI3K-AKT-mTOR signaling pathway. researchgate.net This inhibition was associated with a reduction in cancer cell proliferation, migration, and invasion, and the induction of apoptosis. Specifically, this compound treatment led to a downregulation in the expression of key proteins such as PCNA, Bcl2, MMP-2, and MMP-9, while upregulating pro-apoptotic proteins like Bax and cleaved caspase-3. researchgate.net This inhibitory action on the PI3K/Akt/mTOR pathway is also linked to its ability to suppress the epithelial-mesenchymal transition (EMT) process. researchgate.net

Signal Transducer and Activator of Transcription (STAT) Pathway Interference (e.g., STAT1, STAT3)

The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that mediate cellular responses to cytokines and growth factors. nih.gov The STAT3 protein, in particular, is often found to be constitutively activated in many types of cancer, where it promotes proliferation, survival, and angiogenesis. nih.gov

This compound has been identified as an effective inhibitor of the STAT3 signaling pathway. nih.gov Research has shown that it can significantly suppress both constitutively active and IL-6-induced STAT3 phosphorylation (both tyrosine and serine phosphorylation) and its subsequent translocation to the nucleus in cancer cells. nih.gov The mechanism for this inhibition involves the suppression of upstream kinases, including Src, JAK1, and JAK2, which are responsible for tyrosine phosphorylation, and the inhibition of ERK activation, which affects serine phosphorylation. nih.gov This interference with STAT3 activation has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin. nih.gov

Table 3: this compound's Interference with the STAT3 Pathway

| Target Protein | Phosphorylation Site | Effect of this compound | Upstream Kinase Affected | Reference |

|---|---|---|---|---|

| STAT3 | Tyrosine | Suppression | Src, JAK1, JAK2 | nih.gov |

AMP-Activated Protein Kinase (AMPK) Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. nih.govqiagen.com It is activated under conditions of low intracellular ATP, and its activation triggers a switch from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways. nih.govqiagen.com

This compound is a known activator of the AMPK pathway. nih.govnih.gov The mechanism of activation involves the inhibition of mitochondrial respiration by this compound, which leads to a reduction in intracellular ATP levels. nih.gov This energy depletion state triggers the phosphorylation and activation of AMPK, a process mediated by the upstream kinases LKB1 and CaMKKβ. nih.gov Activated AMPK then modulates downstream targets to restore energy balance. For instance, activated AMPK can inhibit the mTOR pathway, which is involved in protein synthesis. nih.gov This activation of AMPK by this compound has been linked to improvements in lipid metabolism and protective effects against myocardial ischemia-reperfusion injury. frontiersin.orgnih.gov

Nrf2/Antioxidant Response Element (ARE) Axis and Heme Oxygenase-1 (HO-1) Upregulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE) in the promoter region of its target genes, and initiates their transcription. mdpi.com One of the most important of these target genes is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov

This compound has been shown to activate the Nrf2/ARE signaling axis, leading to enhanced cellular antioxidant defenses. In rat primary astrocytes, this compound treatment resulted in increased mRNA and protein levels of HO-1. nih.govresearchgate.net Mechanistic studies revealed that this compound promotes the nuclear translocation of Nrf2 and its subsequent binding to the ARE sequence on the HO-1 promoter, thereby upregulating its expression. nih.govresearchgate.net This effect was found to be mediated, at least in part, through the PI3K/Akt signaling pathway. nih.gov

Table 4: this compound's Effect on the Nrf2/ARE Axis

| Target | Effect of this compound | Outcome | Cell Type | Reference |

|---|---|---|---|---|

| Nrf2 | Increased Nuclear Translocation | Activation of ARE | Rat Primary Astrocytes | nih.govresearchgate.net |

Regulation of Epithelial-Mesenchymal Transition (EMT) Marker Expression